3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a triazole ring fused to a pyridine ring, with bromine and chlorine atoms substituted at the 3 and 5 positions, respectively.
Preparation Methods
The synthesis of 3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a precursor containing a pyridine ring and a triazole moiety can be subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions. The reaction conditions typically involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent .
Chemical Reactions Analysis
3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For instance, the compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can result in the removal of halogen atoms .
Scientific Research Applications
3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active compounds. It has shown potential as an antifungal and insecticidal agent, with studies indicating its efficacy against certain fungal and insect species . Additionally, it is used in the development of new drugs targeting specific enzymes and receptors in the body .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, leading to antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also contain fused heterocyclic rings and exhibit diverse biological activities. this compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and biological properties .
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
Properties
IUPAC Name |
3-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-10-9-5-3-1-2-4(8)11(5)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCCMVKMXZJZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314914 | |
Record name | 3-Bromo-5-chloro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-64-2 | |
Record name | 3-Bromo-5-chloro-1,2,4-triazolo[4,3-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66999-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 289802 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 66999-64-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-5-chloro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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